molecular formula C28H29NO5 B3041806 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(tert-butoxy)phenyl)propanoic acid CAS No. 372144-16-6

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(tert-butoxy)phenyl)propanoic acid

Cat. No. B3041806
CAS RN: 372144-16-6
M. Wt: 459.5 g/mol
InChI Key: BWKICYYOJGUIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(tert-butoxy)phenyl)propanoic acid is a useful research compound. Its molecular formula is C28H29NO5 and its molecular weight is 459.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Self-Assembled Structures in Material Science and Nanotechnology

The compound is involved in the formation of self-assembled structures, particularly in the context of Fmoc variants of amino acids like threonine and serine. These self-assembled structures exhibit controlled morphological changes under different concentration and temperature conditions, with potential applications in material science and nanotechnology. For instance, Fmoc-Thr(tbu)-OH forms sphere-like structures at lower concentrations which change to dumb-bell shapes at higher concentrations. Similarly, Fmoc-Ser(tbu)-OH transitions from flower-like morphologies to long rods under different conditions (Kshtriya, Koshti, & Gour, 2021).

Synthesis of Azatryptophan Derivatives in Drug Discovery

The compound plays a role in the synthesis of azatryptophan derivatives, which are differentially protected and have implications in peptide-based drug discovery. The compound enables the synthesis of tert-butyl derivatives with applications in the creation of novel peptides and amino acids (Nimje et al., 2020).

Peptide Amide Synthesis

A modified form of the compound is utilized in the solid-phase synthesis of peptide amides. This involves a dimethoxybenzhydrylamine derivative of the compound, highlighting its importance in the synthesis of structurally diverse peptide-based compounds (Funakoshi, Murayama, Guo, Fujii, & Yajima, 1988).

Synthesis of Oligomers Derived from Neuraminic Acid Analogues

The compound is also involved in the synthesis of oligomers derived from neuraminic acid analogues, which have applications in the development of various biochemical compounds and potential therapeutic agents (Gregar & Gervay-Hague, 2004).

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO5/c1-28(2,3)34-19-10-8-9-18(15-19)25(16-26(30)31)29-27(32)33-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKICYYOJGUIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(tert-butoxy)phenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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